(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
Description
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold substituted with a furan-2-ylmethylene group at position 3. The butanamide side chain is further functionalized with a 2-hydroxyphenyl moiety. Thiazolidinones are widely studied for their pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-14-7-2-1-6-13(14)19-16(22)8-3-9-20-17(23)15(26-18(20)25)11-12-5-4-10-24-12/h1-2,4-7,10-11,21H,3,8-9H2,(H,19,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKJEDAPALOKGZ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Moiety: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an aldehyde, forming the furan-2-ylmethylene group.
Coupling with Hydroxyphenyl Butanamide: The final step involves coupling the intermediate with 2-hydroxyphenyl butanamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Antibacterial Activity
Numerous studies have indicated that thiazolidinone derivatives exhibit significant antibacterial properties. The furan ring is known to enhance the activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative A | Escherichia coli | 64 |
| Furan Derivative B | Staphylococcus aureus | 128 |
| Thiazolidinone Derivative | Pseudomonas aeruginosa | 50 |
Research has shown that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide can inhibit bacterial growth effectively, making them candidates for antibiotic development.
Antifungal Activity
Thiazolidinone derivatives have also demonstrated antifungal properties. Studies suggest that these compounds can inhibit the growth of various fungal strains at concentrations comparable to standard antifungal agents.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone A | Candida albicans | 32 |
| Thiazolidinone B | Aspergillus niger | 64 |
The mechanisms underlying this activity may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. Various analogs have shown cytotoxic effects against multiple cancer cell lines, including breast, liver, and gastric cancers.
Table 3: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MDA-MB-231 | 12 |
| Thiazolidinone B | SK-Hep-1 | 15 |
| Thiazolidinone C | NUGC-3 | 20 |
The observed cytotoxicity can be attributed to mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Studies
- Antibacterial Efficacy Study : A recent investigation evaluated a series of furan-thiazolidinone derivatives against clinical isolates of Escherichia coli. The results indicated that these derivatives exhibited higher antibacterial effects compared to traditional antibiotics like streptomycin.
- Anticancer Activity Assessment : In vitro studies on MDA-MB-231 cells showed that specific thiazolidinone derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism by which (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and thioxothiazolidinone moiety can interact with active sites, while the hydroxyphenyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Physicochemical Properties
- Solubility: The target compound’s 2-hydroxyphenyl group improves aqueous solubility compared to analogs with non-polar substituents (e.g., 4-methylphenyl in 637318-77-5) . The morpholino derivative (381697-78-5) exhibits even higher solubility due to its tertiary amine .
- LogP: The target compound (estimated LogP ~2.8) is less lipophilic than the 4-methylphenyl analog (LogP ~3.5) but more lipophilic than the morpholino derivative (LogP ~1.9) .
Spectral Characterization
- IR Spectroscopy: All compounds show C=S stretches at ~1240–1255 cm⁻¹ and C=O stretches at ~1660–1680 cm⁻¹. The target compound’s phenolic -OH exhibits a broad O-H stretch at ~3150–3300 cm⁻¹ .
- NMR: The target compound’s ¹H-NMR displays a singlet for the furan methylidene proton (~7.2–7.5 ppm) and a downfield shift for the phenolic -OH (~9.8 ppm) .
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.45 g/mol. The structure includes a thiazolidinone ring, a furan moiety, and a phenolic substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxothiazolidine ring and the furan group enhance binding affinity and specificity, influencing multiple biochemical pathways.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL.
Anticancer Properties
Thiazolidinones have been shown to possess potent anticancer activity. A related compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM). The mechanisms involve apoptosis induction through caspase pathways and inhibition of key signaling proteins like c-Met and Ron tyrosine kinases.
Antioxidant Activity
The antioxidant properties of thiazolidinones have also been evaluated. Certain derivatives show enhanced capacity to inhibit lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazolidinone derivatives, one compound demonstrated an IC50 value of 0.25 µM against MCF-7 cells. The study concluded that the mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of thiazolidinones found that a derivative showed significant activity against Escherichia coli and Pseudomonas aeruginosa, achieving MIC values below 20 mg/mL. The study highlighted the potential for these compounds in developing new antibiotics .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the thiazolidinone core. A common approach is to use carbodiimide-mediated coupling (e.g., EDCl/HOBt) to form the amide bond between the thiazolidinone intermediate and the 2-hydroxyphenylbutanamide moiety . Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) resolves stereoisomers and unreacted starting materials.
Q. How is the stereochemical configuration (E/Z) of the furan-2-ylmethylene group confirmed?
Methodological Answer: The (E)-configuration is verified via:
- NMR : Distinct coupling constants () between the furan methylene protons and the thiazolidinone carbonyl group. For example, a Hz in H-NMR indicates trans (E) geometry .
- X-ray crystallography : Single-crystal studies provide definitive proof of spatial arrangement .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:
- Dose-response profiling : Compare IC values across multiple cell lines (e.g., cancer vs. non-cancer) to identify selective cytotoxicity .
- Metabolite screening : Use LC-MS to detect degradation products or reactive intermediates that may interfere with assays .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm the compound’s interaction with proposed targets (e.g., kinases, redox enzymes) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- QSAR modeling : Use descriptors like logP and topological polar surface area (TPSA) to estimate blood-brain barrier permeability .
- MD simulations : Assess binding affinity to serum albumin, which correlates with half-life .
Q. How can the thioxothiazolidinone moiety’s redox activity be exploited in targeted drug delivery?
Methodological Answer: The thioxo group (–C=S) undergoes redox cycling, generating reactive oxygen species (ROS) in hypoxic environments (e.g., tumor microregions). Methodological steps include:
- Prodrug design : Conjugate the compound with a hypoxia-sensitive trigger (e.g., nitroimidazole) for site-specific activation .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in 3D spheroid models to validate ROS induction .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address low aqueous solubility?
Methodological Answer:
- Co-solvent systems : Test combinations of PEG-400 and ethanol (1:1 v/v) to enhance solubility without precipitation .
- Solid dispersion : Prepare amorphous forms via spray drying with carriers like PVP-K30, followed by DSC and PXRD analysis .
- Nanoformulation : Use nanoprecipitation with PLGA polymers (e.g., 75:25 lactide:glycolide) to improve bioavailability .
Q. What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12 min) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
- Elemental analysis : Ensure C, H, N, S percentages match theoretical values within ±0.3% .
Addressing Structural-Activity Relationships (SAR)
Q. How does substitution on the furan ring influence bioactivity?
Methodological Answer:
Q. What role does the 2-hydroxyphenyl group play in target selectivity?
Methodological Answer: The phenolic –OH facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR). To test this:
- Methylation : Synthesize the O-methyl derivative and compare inhibitory activity in kinase assays .
- Fluorescence quenching : Measure binding affinity to recombinant EGFR using tryptophan fluorescence .
Advanced Mechanistic Studies
Q. How can researchers validate the compound’s mechanism of action in vivo?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
